molecular formula C20H24N6O B7635312 1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea

1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea

Cat. No. B7635312
M. Wt: 364.4 g/mol
InChI Key: OBLSZCYVZXQUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of urea derivatives and has been developed as a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the development and survival of cancer cells. By blocking the activity of BTK, this compound prevents the growth and proliferation of cancer cells and induces their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest, apoptosis, and autophagy, leading to the death of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are known to promote the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea has several advantages as a research tool for studying cancer. It is highly selective for BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, the compound has some limitations, including its poor solubility in water and its potential toxicity in vivo.

Future Directions

There are several future directions for the research and development of 1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea. One area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety in humans. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer therapies is a promising direction for future research.

Synthesis Methods

The synthesis of 1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea involves the reaction of 2-(dimethylamino)-1-phenylethanol with 4-(chloromethyl)-2-pyrazolylpyridine followed by the reaction with 1-isopropyl-3-(4-methylphenyl)-1,3-dihydro-2H-benzimidazol-2-one. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective against various types of cancer cells, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

1-[2-(dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-25(2)15-18(17-7-4-3-5-8-17)24-20(27)22-14-16-9-11-21-19(13-16)26-12-6-10-23-26/h3-13,18H,14-15H2,1-2H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLSZCYVZXQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)NC(=O)NCC2=CC(=NC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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